2,5-Dimethyl-2,5-hexanediol
Overview
Description
2,5-Dimethyl-2,5-hexanediol: is an organic compound with the molecular formula C8H18O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its colorless or white crystalline appearance and mild camphor-like odor. It is soluble in water, ethanol, acetone, chloroform, and benzene, but insoluble in kerosene and carbon tetrachloride .
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the preparation of other compounds, suggesting that its targets may vary depending on the specific reactions it’s involved in .
Mode of Action
2,5-Dimethyl-2,5-hexanediol can undergo heteropoly acid catalyzed dehydration to yield cyclic ethers via a stereospecific intramolecular S_N2 mechanism . It can also react with nitriles in concentrated sulfuric acid to yield Δ1-pyrrolines .
Biochemical Pathways
Its ability to form cyclic ethers and δ1-pyrrolines suggests that it may influence pathways involving these compounds .
Result of Action
Its role as an intermediate in the synthesis of other compounds suggests that its effects may be largely dependent on the specific reactions it’s involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air on intense heating . Therefore, it’s crucial to ensure adequate ventilation and avoid dust formation when handling this compound .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-2,5-hexanediol can undergo heteropoly acid catalyzed dehydration to yield cyclic ethers via a stereospecific intramolecular SN2 mechanism . It can also react with nitriles in concentrated sulfuric acid to yield Δ1-pyrrolines . These reactions suggest that this compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.
Temporal Effects in Laboratory Settings
Its physical and chemical properties, such as boiling point and melting point, have been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-2,5-hexanediol can be synthesized through the following methods:
Addition Reaction: The compound can be prepared by the addition of acetylene to acetone in the presence of benzene, followed by acidification with hydrochloric acid to form the diol.
Hydrogenation: Another method involves the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol in the presence of a palladium on carbon (Pd/C) catalyst under high pressure (10 bar) for 12 hours.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar reaction conditions as mentioned above. The use of catalysts and controlled reaction environments ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Reaction with Nitriles: It reacts with nitriles in concentrated sulfuric acid to yield Δ1-pyrrolines.
Common Reagents and Conditions:
Dehydration: Heteropoly acid catalysts are used under controlled temperature conditions.
Reaction with Nitriles: Concentrated sulfuric acid is used as the reagent.
Major Products:
Cyclic Ethers: Formed from the dehydration reaction.
Δ1-Pyrrolines: Formed from the reaction with nitriles.
Scientific Research Applications
2,5-Dimethyl-2,5-hexanediol has several applications in scientific research and industry:
Polyethylene Copolymers and Rubbers: It is used as an intermediate in the preparation of 2,5-Dimethyl-2,5-bis(tertbutyl-peroxy)hexane, which is utilized in the production of polyethylene copolymers and rubbers.
Heterocyclic Boron Compounds: It is involved in the synthesis of six- and seven-membered heterocyclic boron compounds containing intramolecular N-B bonds.
Nickel-Containing Complex Reducing Agents: It is used to prepare nickel-containing complex reducing agents (NiCRA).
Fragrance and Pesticide Production: It is used in the production of fragrances, artificial musk, and pyrethroid insecticides.
Comparison with Similar Compounds
- 1,1,4,4-Tetramethyl-1,4-butanediol
- 2,5-Dihydroxy-2,5-dimethylhexane
- 2,5-Dimethyl-2,5-dihydroxyhexane
- 2,5-Dimethylhexane-2,5-diol
Comparison: 2,5-Dimethyl-2,5-hexanediol is unique due to its specific structure and reactivity. Unlike some similar compounds, it can undergo stereospecific intramolecular S_N2 reactions to form cyclic ethers and react with nitriles to yield Δ1-pyrrolines. Its applications in the production of polyethylene copolymers, rubbers, and heterocyclic boron compounds further highlight its versatility and importance in various industrial processes .
Properties
IUPAC Name |
2,5-dimethylhexane-2,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMRZQYWRLGMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026830 | |
Record name | 2,5-Dimethylhexane-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] Crystalline flakes; [MSDSonline] | |
Record name | 2,5-Dimethyl-2,5-hexanediol | |
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Boiling Point |
118 °C @ 15 MM HG | |
Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER; VERY SOL IN ALCOHOL, HOT BENZENE, CHLOROFORM, SOL IN ACETONE; INSOL IN CARBON TETRACHLORIDE, KEROSENE | |
Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.898 G/ML @ 20 °C | |
Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PRISMS FROM ETHYL ACETATE, FLAKES FROM PETROLEUM ETHER, WHITE CRYSTALS | |
CAS No. |
110-03-2 | |
Record name | 2,5-Dimethyl-2,5-hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dimethyl-2,5-hexanediol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110032 | |
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Record name | 110-03-2 | |
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Record name | 2,5-Hexanediol, 2,5-dimethyl- | |
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Record name | 2,5-Dimethylhexane-2,5-diol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylhexane-2,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.393 | |
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Record name | 2,5-HEXANEDIOL, 2,5-DIMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PNB2S8721 | |
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Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
92 °C | |
Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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